
1,4-Benzenediamine, N-(1-methylethyl)-
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
概览
描述
1,4-Benzenediamine, N-(1-methylethyl)-, also known as 4-IPPD, is a chemical compound used in the rubber industry as an antioxidant. It is a derivative of aniline and is commonly used in the production of tires, conveyor belts, and other rubber products. The compound has been the subject of scientific research due to its potential health effects and environmental impact.
作用机制
The mechanism of action of 1,4-Benzenediamine, N-(1-methylethyl)- is not fully understood, but it is believed to work by reacting with free radicals in the rubber product, preventing them from causing oxidation and degradation. This helps to extend the lifespan of the rubber product and improve its performance.
生化和生理效应
Studies have shown that exposure to 1,4-Benzenediamine, N-(1-methylethyl)- can cause skin irritation, respiratory problems, and other health issues. The compound has been found to be toxic to aquatic organisms and may have negative effects on the environment. Additionally, the compound has been shown to have mutagenic and carcinogenic properties, raising concerns about its safety for human use.
实验室实验的优点和局限性
The advantages of using 1,4-Benzenediamine, N-(1-methylethyl)- in lab experiments include its ability to prevent oxidation and degradation of rubber products, which can improve the accuracy and reliability of experimental results. However, the compound's toxicity and potential health effects must be carefully considered when handling and disposing of it.
未来方向
Future research on 1,4-Benzenediamine, N-(1-methylethyl)- should focus on developing safer alternatives to the compound that can provide similar antioxidant properties without the potential health risks. Additionally, studies should be conducted to better understand the compound's environmental impact and develop strategies for minimizing its negative effects on the environment. Finally, research should be conducted to identify potential uses for 1,4-Benzenediamine, N-(1-methylethyl)- in other industries and applications.
科研应用
1,4-Benzenediamine, N-(1-methylethyl)- has been the subject of scientific research due to its potential health effects and environmental impact. Studies have shown that exposure to the compound can cause skin irritation, respiratory problems, and other health issues. Additionally, the compound has been found to be toxic to aquatic organisms and may have negative effects on the environment.
性质
CAS 编号 |
16153-75-6 |
|---|---|
产品名称 |
1,4-Benzenediamine, N-(1-methylethyl)- |
分子式 |
C9H14N2 |
分子量 |
150.22 g/mol |
IUPAC 名称 |
4-N-propan-2-ylbenzene-1,4-diamine |
InChI |
InChI=1S/C9H14N2/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7,11H,10H2,1-2H3 |
InChI 键 |
YFZNTUOMAQXCQZ-UHFFFAOYSA-N |
SMILES |
CC(C)NC1=CC=C(C=C1)N |
规范 SMILES |
CC(C)NC1=CC=C(C=C1)N |
其他 CAS 编号 |
16153-75-6 |
同义词 |
N-isopropyl-1,4-phenylenediamine N-isopropyl-p-phenylenediamine |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

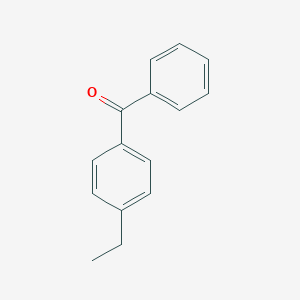
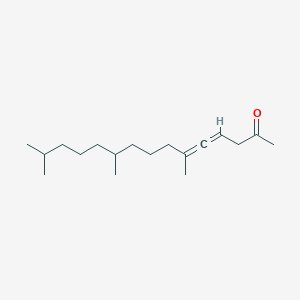
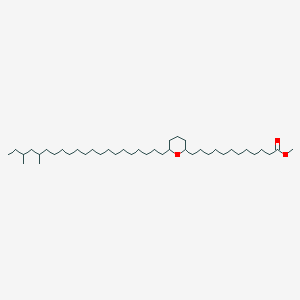
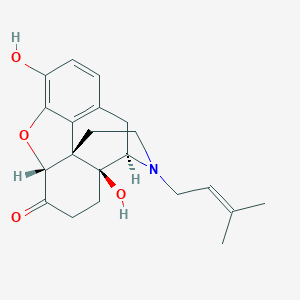
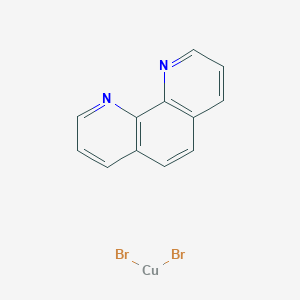
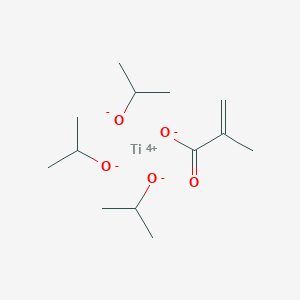
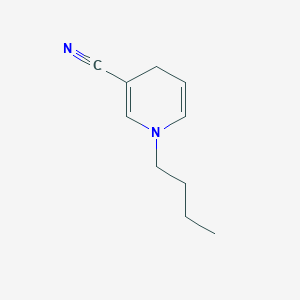
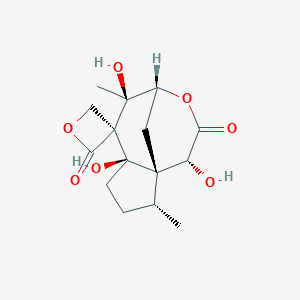

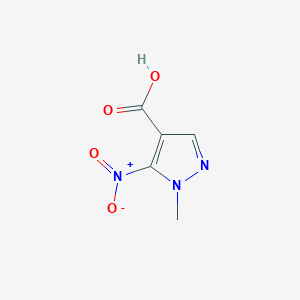


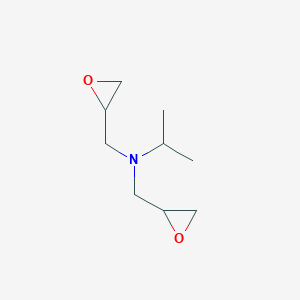
![(5S,9R,10S,13S)-10,13-Dimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B99763.png)